molecular formula C14H10ClNO B8740100 4-(Benzyloxy)-2-chlorobenzonitrile

4-(Benzyloxy)-2-chlorobenzonitrile

Cat. No.: B8740100
M. Wt: 243.69 g/mol
InChI Key: WGVIAAFDMODQDP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chlorobenzonitrile (CAS: 853953-30-7) is an aromatic nitrile derivative with the molecular formula C₁₄H₁₀ClNO and a molar mass of 243.69 g/mol . It features a benzyloxy group (-OCH₂C₆H₅) at the para position and a chloro substituent at the ortho position relative to the nitrile group (-CN). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitrile group and sterically bulky benzyloxy moiety .

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

2-chloro-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H10ClNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

WGVIAAFDMODQDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-(Benzyloxy)-2-chlorobenzonitrile and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties References
This compound C₁₄H₁₀ClNO 243.69 Benzyloxy, Chloro, Nitrile Organic synthesis intermediate
4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile C₁₆H₁₅ClN₅O 353.79 (calculated) Diazenyl, Hydroxyethylamino, Methyl Potential dye/pharmaceutical ligand
4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile C₁₇H₁₄ClN₂O₂ 317.76 (calculated) Benzoxazin, Chloro, Nitrile Bioactive molecule (e.g., kinase inhibition)
4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile C₂₀H₁₄ClNO 319.79 Biphenyl, Benzyloxy, Chloro, Nitrile Discontinued (structural studies)
4-Methoxy-2-methylbenzonitrile C₉H₉NO 147.17 Methoxy, Methyl, Nitrile Solubility/electronic effect studies

Key Differences and Implications

Electronic and Steric Effects
  • This compound : The benzyloxy group provides strong electron-donating effects via resonance, while the chloro and nitrile groups are electron-withdrawing. This balance enhances stability in polar solvents and facilitates electrophilic substitution reactions .
  • Diazenyl Derivative (): The diazenyl (-N=N-) group introduces conjugation, broadening UV-Vis absorption (useful in dyes). The hydroxyethylamino group increases water solubility compared to the benzyloxy analog .
  • Benzoxazin Derivative () : The benzoxazin ring adds rigidity and hydrogen-bonding capacity, making it suitable for targeting biological receptors (e.g., enzymes) .
Substituent Position Effects
  • Meta vs. Para Benzyloxy : The discontinued 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile () exhibits altered dipole moments and steric hindrance compared to the para-substituted target compound, affecting its reactivity in cross-coupling reactions .

Research Findings and Trends

  • Synthetic Versatility : this compound’s nitrile group enables transformations into amines, carboxylic acids, or heterocycles, unlike the diazenyl or benzoxazin derivatives, which require specialized conditions .
  • Biological Activity : The benzoxazin derivative () shows promise in preclinical studies for kinase inhibition, highlighting the impact of fused heterocycles on bioactivity .
  • Market Trends : Discontinued compounds like 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile () underscore the industry’s shift toward simpler, more stable intermediates .

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